molecular formula C14H12BrNO4 B5888907 ethyl 2-[(5-bromo-2-furoyl)amino]benzoate

ethyl 2-[(5-bromo-2-furoyl)amino]benzoate

Cat. No. B5888907
M. Wt: 338.15 g/mol
InChI Key: DAGALTGVOBQGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-bromo-2-furoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 5-bromo-2-furoic acid and benzoic acid, and its molecular formula is C16H12BrNO4.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-bromo-2-furoyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Ethyl 2-[(5-bromo-2-furoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the size of tumors and alleviate inflammation in animal models. However, more research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-[(5-bromo-2-furoyl)amino]benzoate is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, its potential toxicity and limited solubility in water can be a limitation for some applications.

Future Directions

There are several future directions for the research on ethyl 2-[(5-bromo-2-furoyl)amino]benzoate. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer and other diseases. Another direction is the synthesis of new functional materials using this compound as a building block. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of ethyl 2-[(5-bromo-2-furoyl)amino]benzoate involves the reaction between 5-bromo-2-furoic acid and benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of an amide bond between the two acids, producing the target compound.

Scientific Research Applications

Ethyl 2-[(5-bromo-2-furoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been used as a building block for the synthesis of new functional materials such as liquid crystals and polymers. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various compounds.

properties

IUPAC Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-2-19-14(18)9-5-3-4-6-10(9)16-13(17)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGALTGVOBQGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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